molecular formula C9H16O B8591526 1-Methoxy-2,7-octadiene

1-Methoxy-2,7-octadiene

Cat. No.: B8591526
M. Wt: 140.22 g/mol
InChI Key: MIJJHRIQVWIQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2,7-octadiene is an organic compound with the molecular formula C9H16O. It is a derivative of octadiene, featuring a methoxy group attached to the eighth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2,7-octadiene can be achieved through several methods. One common approach involves the reaction of 1,6-octadiene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2,7-octadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-2,7-octadiene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methoxy-2,7-octadiene involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2,7-octadiene
  • 8-Methoxy-1,5-octadiene
  • 1,6-Octadiene, 8-methoxy-

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

8-methoxyocta-1,6-diene

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3

InChI Key

MIJJHRIQVWIQGL-UHFFFAOYSA-N

Canonical SMILES

COCC=CCCCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Nitrogen gas was introduced downflow to a 1″×18″ 316 s.s. hot tube reactor system containing 67 ml of silicon carbide (SiC) at a total rate of 6.2 ml/min. The hot tube reactor was heated to 450° C. at which time 1-methoxyoctane (MO), obtained from hydrogenation of 1-methoxy-2,7-octadiene, was added downflow at 0.1 ml/min. Under these conditions 1-methoxyoctane was converted to a mixture of 1-octene and mixed internal octenes at 3.3% wt conversion with a selectivity to 1-octene of 10 m % and mixed internal octenes of 90 m %.
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Synthesis routes and methods II

Procedure details

A process for isomerizing 3-methoxy-1,7-octadiene comprising contacting 3-methoxy-1,7-octadiene with methanol and a catalytically effective amount of a catalyst selected from the group consisting of cupric chloride and a mixture of cupric chloride and palladium chloride at a temperature in the range of between about 115° C. and 135° C. and a pressure in the range of between about 75 psig and about 125 psig whereby 8-methoxy-1,6-octadiene is formed.
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cupric chloride
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cupric chloride
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palladium chloride
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